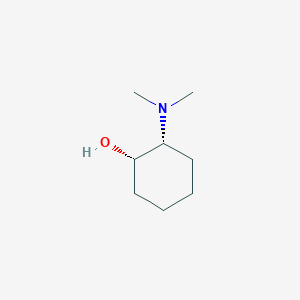
Iodocubane
Overview
Description
Iodocubane is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The introduction of iodine atoms into the cubane framework results in this compound, which is known for its unique chemical properties and reactivity. The cubane structure itself is notable for its high strain energy and rigidity, making this compound an interesting compound for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodocubane can be synthesized through several methods. One common approach involves the iodination of cubane derivatives. For example, methyl-4-iodocubane-1-carboxylate and 1,4-dithis compound can be prepared by reacting cubane derivatives with iodine in the presence of suitable catalysts and solvents . Another method involves the iodine-metal exchange reaction using lithium organozincates .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as halogenation and metal exchange reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Iodocubane undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can participate in photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions.
Cross-Coupling Reactions: this compound derivatives can be used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as arylthiolate and diphenylphosphanide ions are used under irradiation in solvents like liquid ammonia and dimethylsulphoxide.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Thioaryl- and Diphenylphosphoryl-Cubane Derivatives: These are formed from nucleophilic substitution reactions.
Coupled Products: Various coupled products can be obtained from cross-coupling reactions.
Scientific Research Applications
Iodocubane has several applications in scientific research:
Mechanism of Action
The mechanism of action of iodocubane in chemical reactions often involves electron transfer processes. For example, in photoinduced nucleophilic substitution reactions, the excited state of the nucleophile transfers an electron to the this compound substrate, leading to the formation of radical intermediates and subsequent product formation . The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Bromocubane: Another halogenated cubane derivative, bromocubane, shares similar reactivity but differs in the halogen atom involved.
Chlorocubane: Similar to iodocubane, chlorocubane is another halogenated cubane with distinct reactivity due to the presence of chlorine.
Uniqueness of this compound: this compound is unique due to the presence of iodine, which imparts specific reactivity and properties. The larger atomic size and lower electronegativity of iodine compared to other halogens result in different reaction pathways and products. This makes this compound a valuable compound for exploring new chemical transformations and applications .
Properties
IUPAC Name |
1-iodocubane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYQFBOPZRDWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225709 | |
| Record name | Iodocubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74725-77-2 | |
| Record name | Iodocubane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074725772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodocubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


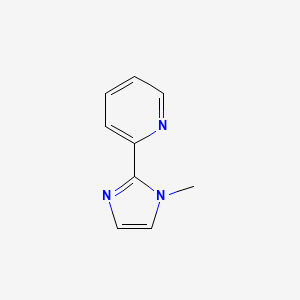
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)
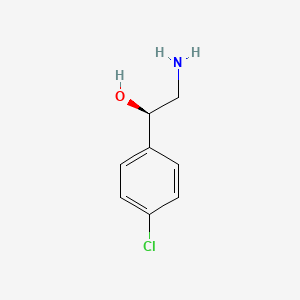

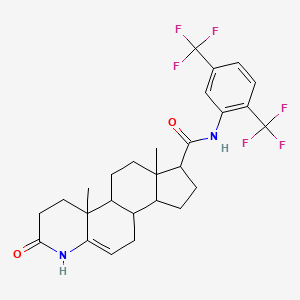
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)

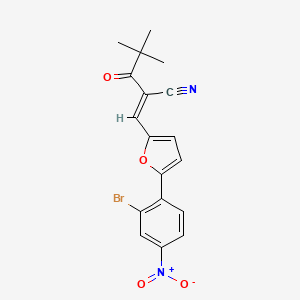
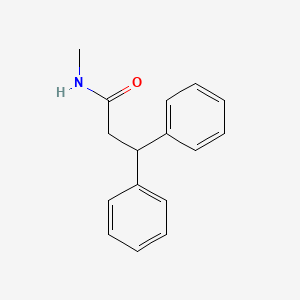
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
